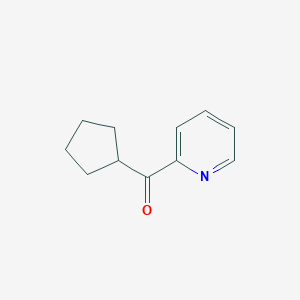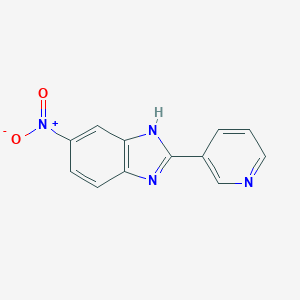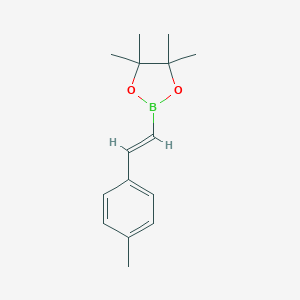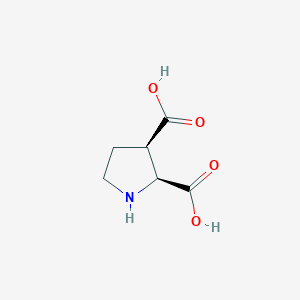
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-proline, is a non-essential amino acid that is naturally occurring in the human body. It is an important building block for proteins, neurotransmitters, and other biomolecules. L-proline has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience, immunology, and cancer research.
作用机制
The mechanism of action of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is complex and varies depending on the specific application. In neuroscience, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to modulate the activity of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity. In immunology, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to modulate the activity of immune cells such as T cells and macrophages, which are involved in the regulation of immune responses. In cancer research, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
生化和生理效应
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has a number of biochemical and physiological effects in the human body. It is an important building block for proteins, neurotransmitters, and other biomolecules. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-inflammatory effects, to modulate the activity of immune cells, and to have neuroprotective effects. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to have anti-tumor effects and to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Another advantage is that it is non-toxic and has a low risk of adverse effects. One limitation is that it can be difficult to synthesize in large quantities. Another limitation is that it can be difficult to administer in vivo, particularly in the context of cancer research.
未来方向
There are a number of future directions for research on (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. One direction is to further investigate its potential therapeutic applications in the fields of neuroscience, immunology, and cancer research. Another direction is to develop new synthesis methods for (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid that are more efficient and scalable. Additionally, future research could focus on elucidating the precise mechanisms of action of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid in various biological contexts. Finally, future research could explore the potential of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid as a biomarker for various diseases and conditions.
合成方法
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the laboratory using various methods, including the Strecker synthesis, Gabriel synthesis, and Racemic synthesis. The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide, followed by hydrolysis and decarboxylation to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. The Racemic synthesis involves the reaction of pyrrolidine with an alkyl halide, followed by hydrolysis and resolution to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid.
科学研究应用
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have neuroprotective effects and to modulate the activity of neurotransmitters such as glutamate and GABA. In immunology, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-inflammatory effects and to modulate the activity of immune cells such as T cells and macrophages. In cancer research, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-tumor effects and to modulate the activity of cancer cells such as melanoma and breast cancer cells.
属性
CAS 编号 |
147332-09-0 |
|---|---|
产品名称 |
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2S,3R)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
InChI 键 |
GLQKHRAKKLRGNR-DMTCNVIQSA-N |
手性 SMILES |
C1CN[C@@H]([C@@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
规范 SMILES |
C1CNC(C1C(=O)O)C(=O)O |
同义词 |
2,3-Pyrrolidinedicarboxylicacid,(2S,3R)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



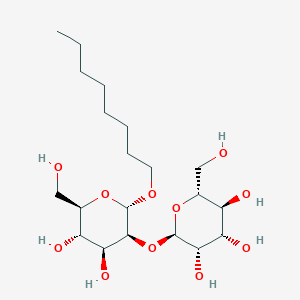
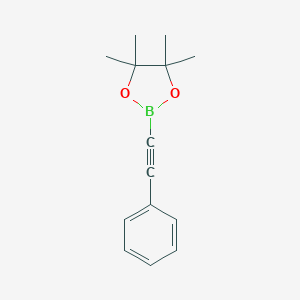
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
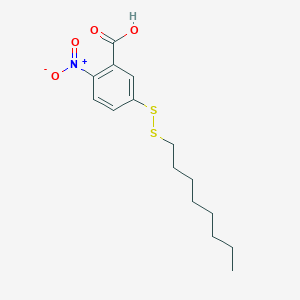
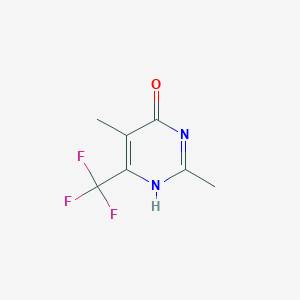
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
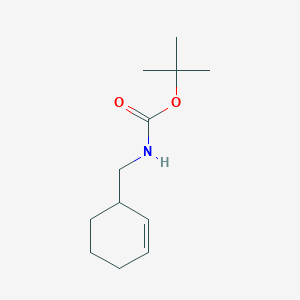
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
